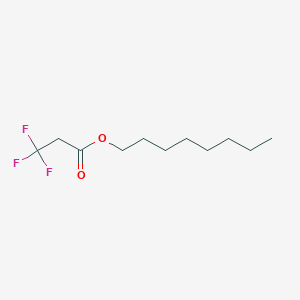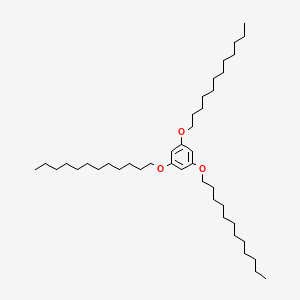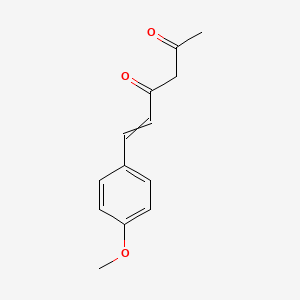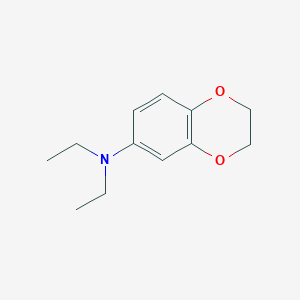![molecular formula C10H8O4 B14298736 4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione CAS No. 113967-33-2](/img/structure/B14298736.png)
4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a methoxy group, a propynyl group, and a cyclohexa-diene-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione typically involves multiple steps. One common method involves the reaction of a methoxy-substituted benzene derivative with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under phase-transfer catalysis conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may include continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene-dione core to more saturated structures.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propynyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione exerts its effects involves interactions with various molecular targets. The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the formation of covalent bonds with proteins or nucleic acids, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: A structurally similar compound with a methoxy and propynyl group attached to a benzene ring.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Another compound with a methoxy group and a propenyl group attached to a phenol ring.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy and propyl groups attached to a benzene ring.
Uniqueness
4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione is unique due to its cyclohexa-diene-dione core, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable target for further research and development.
Propiedades
Número CAS |
113967-33-2 |
|---|---|
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
4-methoxy-5-prop-2-ynoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C10H8O4/c1-3-4-14-10-6-8(12)7(11)5-9(10)13-2/h1,5-6H,4H2,2H3 |
Clave InChI |
ZKUBFUXKERAFCL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C(=O)C=C1OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)

![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)

![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)

![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)


![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)

